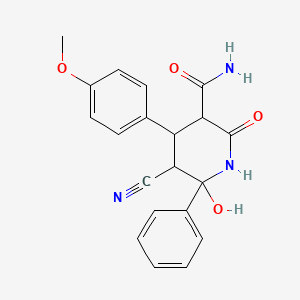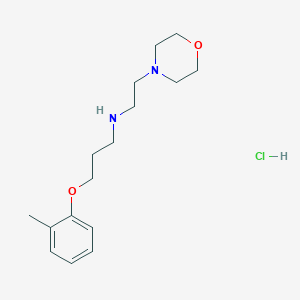![molecular formula C20H17ClN2O3S B4205841 2-BENZENESULFONAMIDO-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE](/img/structure/B4205841.png)
2-BENZENESULFONAMIDO-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE
Vue d'ensemble
Description
2-BENZENESULFONAMIDO-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzyl group, a phenylsulfonyl group, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZENESULFONAMIDO-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzylamine and 2-aminobenzamide.
Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved through a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-BENZENESULFONAMIDO-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-BENZENESULFONAMIDO-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-chlorobenzyl)-2-aminobenzamide: Lacks the phenylsulfonyl group.
N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide: Contains a methylsulfonyl group instead of a phenylsulfonyl group.
N-(2-bromobenzyl)-2-[(phenylsulfonyl)amino]benzamide: Contains a bromobenzyl group instead of a chlorobenzyl group.
Uniqueness
2-BENZENESULFONAMIDO-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the phenylsulfonyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
2-(benzenesulfonamido)-N-[(2-chlorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c21-18-12-6-4-8-15(18)14-22-20(24)17-11-5-7-13-19(17)23-27(25,26)16-9-2-1-3-10-16/h1-13,23H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRSBTXBIBNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4205781.png)
![N-(4-ethoxyphenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4205794.png)
![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B4205798.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4205803.png)
![4-methoxy-N-[[5-[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B4205806.png)
![4-(benzyloxy)-N-[(4-chloro-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4205814.png)
![methyl 2-{[ethoxy(oxo)acetyl]amino}-4-methyl-5-{[(1-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4205821.png)
![2-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-(2-furylmethyl)benzamide](/img/structure/B4205826.png)
![3,3,7,8-tetramethyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4205831.png)
![N~1~-[4-(Acetylamino)phenyl]-4-(2-chloro-6-nitrophenoxy)benzamide](/img/structure/B4205846.png)

![5-bromo-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4205862.png)
![1-Benzyl-4-[4-(2-methylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4205866.png)

